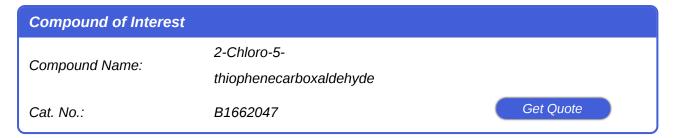


An In-depth Technical Guide to 2-Chloro-5thiophenecarboxaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Chloro-5-thiophenecarboxaldehyde**, along with a detailed experimental protocol for its synthesis. This information is crucial for professionals in research and development who utilize this compound in the synthesis of novel therapeutic agents and other advanced materials.

Core Chemical and Physical Data

2-Chloro-5-thiophenecarboxaldehyde is a substituted thiophene derivative with significant applications as a building block in organic synthesis. A summary of its key quantitative data is presented below for easy reference and comparison.



Property	Value	Reference
Molecular Formula	C₅H₃ClOS	[1][2][3][4][5]
Molecular Weight	146.59 g/mol	[1][4][5][6]
CAS Number	7283-96-7	[1][4][5][6]
Density	1.376 g/mL at 25 °C	[6]
Boiling Point	99 °C at 21 mmHg	[6]
Refractive Index	n20/D 1.604	[6]

Synthesis of 2-Chloro-5-thiophenecarboxaldehyde

The primary method for the synthesis of **2-Chloro-5-thiophenecarboxaldehyde** is the Vilsmeier-Haack reaction.[7][8][9][10][11] This reaction introduces a formyl group onto an electron-rich aromatic ring, such as 2-chlorothiophene.

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol outlines the synthesis of **2-Chloro-5-thiophenecarboxaldehyde** from 2-chlorothiophene.

Materials:

- 2-Chlorothiophene
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (CH₂Cl₂)
- Sodium acetate (NaOAc)
- Water (H₂O)
- Diethyl ether (Et₂O)



- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

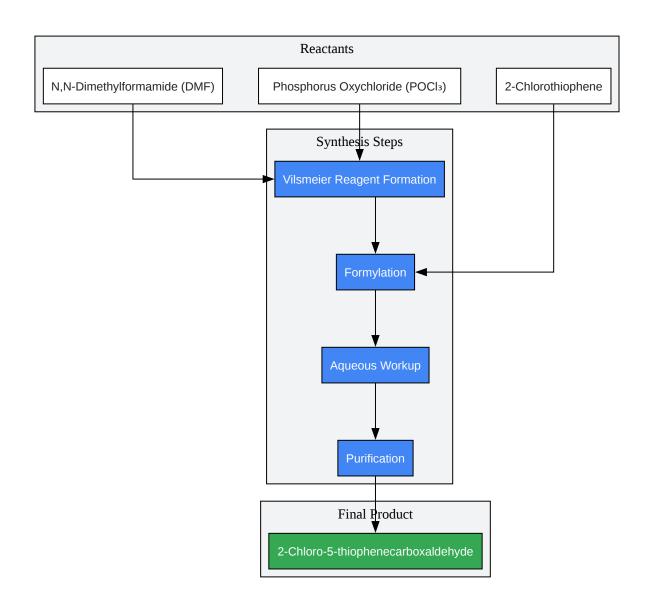
Procedure:

- Vilsmeier Reagent Formation: In a reaction vessel, N,N-dimethylformamide (DMF) is reacted with phosphorus oxychloride (POCl₃) to form the Vilsmeier reagent, a chloroiminium salt.[8]
 [10][11]
- Formylation: To a solution of 2-chlorothiophene in a suitable solvent such as
 dichloromethane, the freshly prepared Vilsmeier reagent is added dropwise at a controlled
 temperature, typically 0 °C. The reaction mixture is then allowed to stir for several hours at
 room temperature to ensure complete formylation.
- Workup: The reaction is quenched by the addition of a cold aqueous solution of sodium acetate.[12] The mixture is then transferred to a separatory funnel.
- Extraction: The aqueous layer is extracted multiple times with diethyl ether. The combined organic layers are washed with brine.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Purification: The crude **2-Chloro-5-thiophenecarboxaldehyde** can be further purified by vacuum distillation or column chromatography to obtain a product of high purity.[7]

Visualizing the Synthesis Pathway

The following diagrams illustrate the key steps in the synthesis of **2-Chloro-5-thiophenecarboxaldehyde**.

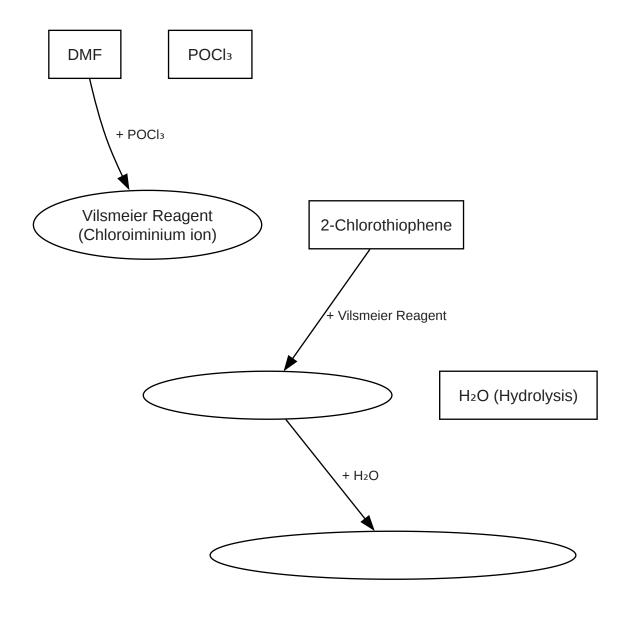




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Caption: Workflow for the synthesis of **2-Chloro-5-thiophenecarboxaldehyde**.





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Caption: Simplified signaling pathway of the Vilsmeier-Haack reaction.

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